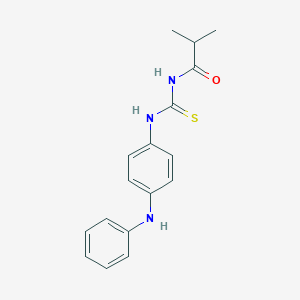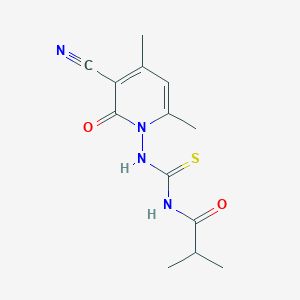![molecular formula C23H24N2O4S B319063 2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319063.png)
2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines phenoxy, sulfonyl, and anilino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Preparation of 2,6-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 2,6-dimethylphenoxyacetic acid: This involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base.
Synthesis of 4-[(methylanilino)sulfonyl]phenylamine: This can be achieved by sulfonation of aniline followed by methylation.
Coupling Reaction: The final step involves the coupling of 2,6-dimethylphenoxyacetic acid with 4-[(methylanilino)sulfonyl]phenylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and sulfonyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 2-(2,6-dimethylphenoxy)acetamide
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
- 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both phenoxy and sulfonyl groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C23H24N2O4S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-17-8-7-9-18(2)23(17)29-16-22(26)24-19-12-14-21(15-13-19)30(27,28)25(3)20-10-5-4-6-11-20/h4-15H,16H2,1-3H3,(H,24,26) |
InChIキー |
WEWQIQSLNCPJIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-iodophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318981.png)
![N-[(4-cyanophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318982.png)

![N-[(4-ethoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318987.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318988.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methylpropanamide](/img/structure/B318989.png)
![4-{[(isobutyrylamino)carbothioyl]amino}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B318991.png)
![N-(3,4-dimethylphenyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318993.png)
![N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide](/img/structure/B318994.png)
![N-cyclohexyl-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318996.png)
![N-benzyl-4-{[(isobutyrylamino)carbothioyl]amino}-N-methylbenzenesulfonamide](/img/structure/B318997.png)

![2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319001.png)
![N-cyclohexyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzamide](/img/structure/B319004.png)
